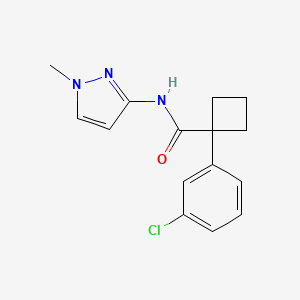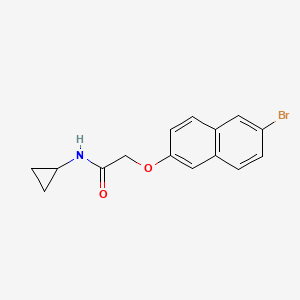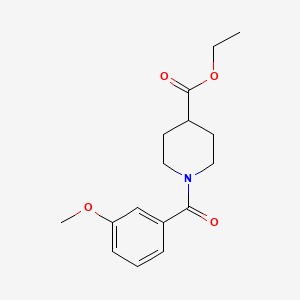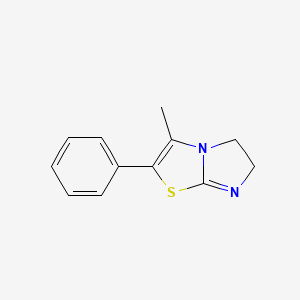
1-(3-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclobutane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as CPPC and is a cyclobutane derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of CPPC is not yet fully understood. However, it has been suggested that CPPC may inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. CPPC has also been found to modulate the immune system, leading to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
CPPC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, leading to its anti-inflammatory properties. CPPC has also been found to reduce pain perception, making it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
CPPC has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily monitored and controlled. CPPC also exhibits various biological activities, making it a potential candidate for the development of new drugs. However, CPPC has several limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on CPPC. One potential direction is to further investigate its mechanism of action and its potential as a cancer treatment. Another potential direction is to explore its potential as a treatment for chronic pain and other inflammatory conditions. Additionally, further research can be done to improve the synthesis and purification methods of CPPC, making it more accessible for use in scientific research.
Synthesis Methods
CPPC can be synthesized through various methods, including the reaction of 3-chlorobenzoyl chloride and 1-methylpyrazole in the presence of a base. Another method involves the reaction of 3-chlorobenzoyl isocyanate with cyclobutylamine in the presence of a base. Both methods result in the formation of CPPC, which can be purified through various techniques such as column chromatography.
Scientific Research Applications
CPPC has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties. CPPC has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(1-methylpyrazol-3-yl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-19-9-6-13(18-19)17-14(20)15(7-3-8-15)11-4-2-5-12(16)10-11/h2,4-6,9-10H,3,7-8H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOGHCDIWIDXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2(CCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]sulfamoyl]benzoic acid](/img/structure/B7519102.png)

![3H-Benzo[e][1,4]diazepin-5(4H)-one](/img/structure/B7519109.png)


![N-[(2-methylpyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7519128.png)
![2-(6-Chloro-3-oxo-2,3-dihydro-4H-benzo[B][1,4]oxazin-4-YL)-N-(prop-2-YN-1-YL)acetamide](/img/structure/B7519132.png)

![N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B7519147.png)

![3-[(4-Tert-butylphenoxy)methyl]-5-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7519167.png)
![2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)